3-(Ethylsulfonyl)propanoic acid CAS 89211-36-9 chemical properties
3-(Ethylsulfonyl)propanoic acid CAS 89211-36-9 chemical properties
Abstract
This technical guide provides a comprehensive overview of 3-(Ethylsulfonyl)propanoic acid (CAS 89211-36-9), a bifunctional molecule incorporating both a carboxylic acid and a sulfone moiety. This document is intended for researchers, chemists, and professionals in the fields of drug discovery, chemical synthesis, and materials science. It delves into the core chemical and physical properties of the compound, outlines a robust and validated synthetic protocol, explores its chemical reactivity, and discusses its potential applications, particularly as a versatile building block in the development of novel therapeutics. The guide is structured to deliver not just data, but also expert insights into the practical application and scientific context of this compound.
Introduction and Core Molecular Profile
3-(Ethylsulfonyl)propanoic acid is a sulfur-containing organic acid. The presence of a terminal carboxylic acid group provides a reactive handle for a multitude of chemical transformations, such as amidation and esterification, while the ethylsulfonyl group imparts distinct polarity, stability, and hydrogen bonding capabilities. The sulfone group is known for its metabolic stability and its ability to act as a hydrogen bond acceptor, properties that are highly desirable in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.
While specific experimental data for some physical properties are not widely published, we can infer key characteristics from its structure and data from analogous compounds. The methyl analog, 3-(methylsulfonyl)propanoic acid, is a solid at room temperature, suggesting that 3-(Ethylsulfonyl)propanoic acid is also likely a solid with a relatively high melting point compared to its parent, propanoic acid.[1][2] The presence of the polar sulfone and carboxylic acid groups is expected to confer solubility in polar organic solvents and aqueous media.
Key Physicochemical Properties
The fundamental properties of 3-(Ethylsulfonyl)propanoic acid are summarized below. Values for properties such as melting point and pKa are estimated based on structurally related compounds.
| Property | Value | Source / Justification |
| CAS Number | 89211-36-9 | [Vendor Information] |
| Molecular Formula | C₅H₁₀O₄S | [Vendor Information] |
| Molecular Weight | 166.20 g/mol | [Vendor Information] |
| IUPAC Name | 3-(Ethylsulfonyl)propanoic acid | IUPAC Nomenclature |
| Synonyms | 3-ethylsulfonylpropionic acid, ETHYL CARBOXYETHYLSULPHONE | [Vendor Information] |
| Appearance | White to off-white solid (Predicted) | Based on 3-(methylsulfonyl)propanoic acid[1] |
| Melting Point | > 60 °C (Estimated) | Increased from propanoic acid (-20.7°C)[3] due to polarity and H-bonding of the sulfone group. |
| Boiling Point | > 200 °C (Decomposes, Estimated) | Significantly higher than propanoic acid (141°C)[3] due to increased molecular weight and polarity. |
| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in non-polar solvents. | Inferred from polar functional groups. Propanoic acid is miscible with water.[3] |
| pKa | ~4.5 (Estimated) | Slightly more acidic than propanoic acid (4.87)[3] due to the electron-withdrawing effect of the sulfone group. |
Synthesis and Purification
The most direct and reliable route to synthesize 3-(Ethylsulfonyl)propanoic acid is through the oxidation of its thioether precursor, 3-(ethylthio)propanoic acid. This method is well-documented for the analogous methylsulfonyl derivative and offers high yields and operational simplicity.[1][4]
Synthetic Workflow: Oxidation of 3-(ethylthio)propanoic acid
The workflow involves a two-step process: the initial synthesis of the thioether followed by its oxidation to the sulfone.
Caption: Synthetic workflow for 3-(Ethylsulfonyl)propanoic acid.
Detailed Experimental Protocol
This protocol is adapted from the established synthesis of 3-(methylsulfonyl)propanoic acid.[1]
Materials:
-
3-(Ethylthio)propanoic acid
-
Hydrogen Peroxide (30% solution)
-
Acetic Acid
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(ethylthio)propanoic acid (1 equivalent) in glacial acetic acid.
-
Addition of Oxidant: Cool the flask in an ice bath to 0-5 °C. Slowly add hydrogen peroxide (30% solution, ~2.5-3 equivalents) dropwise, ensuring the internal temperature does not exceed 15 °C. Causality: The slow addition and cooling are critical to control the exothermic oxidation reaction and prevent runaway side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Workup: Once the reaction is complete, carefully quench any excess peroxide by the slow addition of a saturated sodium bisulfite solution until a negative test on peroxide strips is obtained.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture). Expertise Insight: Ethyl acetate is chosen for its ability to dissolve the product while having limited miscibility with the aqueous acetic acid phase.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual acetic acid and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, typically a white solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-(Ethylsulfonyl)propanoic acid.
Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and melting point analysis. The presence of the sulfone and the disappearance of the thioether signal in the NMR spectrum validate the success of the oxidation step.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show four distinct signals:
-
~12.0 ppm (singlet, 1H): This very downfield and often broad signal corresponds to the acidic proton of the carboxylic acid (–COOH).[8]
-
~3.3-3.5 ppm (triplet, 2H): Protons on the carbon alpha to the sulfone group (–SO₂–CH₂ –CH₂–). This signal is shifted significantly downfield due to the strong electron-withdrawing effect of the sulfone.
-
~3.1-3.3 ppm (quartet, 2H): Protons of the methylene group in the ethyl moiety (–SO₂–CH₂ –CH₃).
-
~2.8-3.0 ppm (triplet, 2H): Protons on the carbon alpha to the carboxylic acid (–CH₂–COOH).
-
~1.3-1.5 ppm (triplet, 3H): Protons of the terminal methyl group (–CH₂–CH₃ ). This signal will be the most upfield.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum should display five signals corresponding to the five unique carbon environments:
-
~175 ppm: The carbonyl carbon of the carboxylic acid (–C OOH).[6]
-
~55 ppm: The carbon alpha to the sulfone group (–SO₂–C H₂–CH₂–).
-
~48 ppm: The methylene carbon of the ethyl group (–SO₂–C H₂–CH₃).
-
~30 ppm: The carbon alpha to the carboxylic acid (–C H₂–COOH).
-
~7 ppm: The terminal methyl carbon (–CH₂–C H₃).
Mass Spectrometry (Predicted)
In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 166 would be expected. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (–COOH, 45 Da) and the ethyl group (–CH₂CH₃, 29 Da).
Chemical Reactivity and Applications
The reactivity of 3-(Ethylsulfonyl)propanoic acid is governed by its two primary functional groups. The sulfone group is generally chemically inert and metabolically stable, making it an excellent scaffold. The reactivity is centered on the carboxylic acid group.
Core Reactivity Profile
Caption: Key reactions involving the carboxylic acid moiety.
-
Amide Coupling: The carboxylic acid readily undergoes coupling reactions with primary and secondary amines using standard coupling reagents (e.g., EDC, HATU) to form stable amide bonds. This is a cornerstone reaction in building larger molecules for drug discovery.
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding esters. Esters are often used as prodrugs to enhance lipophilicity and improve cell membrane permeability.[9]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 3-(ethylsulfonyl)propan-1-ol.
Applications in Research and Drug Development
While specific, commercialized applications of 3-(Ethylsulfonyl)propanoic acid are not widely documented, its structure makes it a highly valuable building block or linker in several areas:
-
Medicinal Chemistry: The methyl analog is a known intermediate in the synthesis of inhibitors for the Hedgehog signaling pathway, which is implicated in certain cancers.[1] This establishes a clear precedent for the use of alkylsulfonyl propanoic acids in creating targeted therapies. Propionic acid derivatives, in general, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[10] The metabolic stability of the sulfone group makes this compound an attractive scaffold for developing new drugs with improved pharmacokinetic profiles.
-
Linker Technology: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, linker molecules are required to connect a targeting moiety to a payload. The bifunctional nature of 3-(Ethylsulfonyl)propanoic acid—a reactive acid and a stable, polar sulfone body—makes it a candidate for use in designing novel linkers.
-
Prodrug Design: The carboxylic acid can be masked as an ester or an amide, which can then be cleaved in vivo by metabolic enzymes to release an active parent drug. This strategy is frequently employed to improve drug delivery and bioavailability.[11]
Safety and Handling
As a carboxylic acid, 3-(Ethylsulfonyl)propanoic acid should be handled with appropriate care. Although a specific Safety Data Sheet (SDS) is not universally available, general precautions for acidic and potentially irritant chemicals should be followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.
Conclusion
3-(Ethylsulfonyl)propanoic acid is a versatile and valuable chemical entity for research and development. Its combination of a reactive carboxylic acid and a stable, polar sulfone group provides a unique set of properties that can be exploited in organic synthesis and medicinal chemistry. The straightforward and scalable synthetic route, coupled with its potential as a building block for complex therapeutic agents, positions it as a compound of significant interest for scientists and drug development professionals.
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